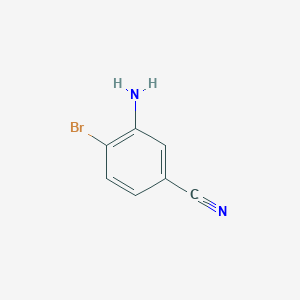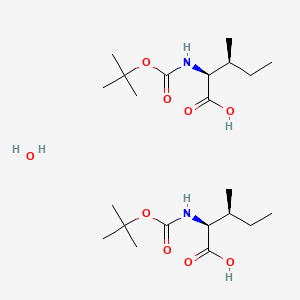
Boc-L-isoleucine hemihydrate
Vue d'ensemble
Description
Boc-L-isoleucine hemihydrate is an isoleucine derivative that can be used for amino acids synthesis . It has a molecular weight of 480.6 and its IUPAC name is (2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanoic acid hydrate .
Synthesis Analysis
Boc-L-isoleucine hemihydrate is used to prepare BOC-L-isoleucine hydroxysuccinimide ester by using 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .Molecular Structure Analysis
The InChI code for Boc-L-isoleucine hemihydrate is1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 . Chemical Reactions Analysis
Boc-L-isoleucine hemihydrate is involved in Boc solid-phase peptide synthesis and C-H Activation .Physical And Chemical Properties Analysis
Boc-L-isoleucine hemihydrate is a solid substance . It has a melting point of 67-70°C . It is recommended to be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
1. Polymer Synthesis and Drug Delivery
Boc-L-isoleucine hemihydrate is used in the synthesis of chiral polymers, particularly in the controlled synthesis of amino acid-based pH-responsive polymers. These polymers, due to their cationic and pH-responsive nature, are promising candidates for drug delivery applications and for conjugating biomolecules (Bauri et al., 2013).
2. Conformational Analysis
Research on L-isoleucine oligomers, including those with Boc-L-isoleucine, provides insights into their β-conformations, particularly in mixed organic-water media. This knowledge is significant in understanding the structural properties of these oligopeptides, which is essential for various biochemical and biophysical studies (Goodman et al., 1971).
3. Cross-Linked Polymeric Gels
Boc-L-isoleucine hemihydrate is involved in the design and synthesis of cross-linked polymer gels with high mechanical strength. These gels demonstrate significant potential in various applications, including materials science and biomedical engineering, due to their unique mechanical and swelling properties (Vaish et al., 2015).
4. Helical Copolymer Libraries
The compound is utilized in the creation of helical copolymer libraries with pH and temperature-responsive properties. These copolymers have diverse applications, including in the field of smart materials and responsive drug delivery systems (Bauri et al., 2013).
5. Cationic Methacrylate Polymers
Boc-L-isoleucine hemihydrate is a key component in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers are notable for their pH responsiveness and potential in delivering small interfering RNA, highlighting their importance in gene therapy (Kumar et al., 2012).
6. Influence on Conformational Properties
The asymmetric carbon atoms of the side chains in Boc-L-isoleucine significantly influence the conformational properties of polypeptides. Understanding these influences is crucial in the design of peptides and proteins for various applications, including therapeutic agents (Widmer et al., 1979).
7. pH-Responsive Helical Block Copolymers
Research shows the use of Boc-L-isoleucine in the synthesis of pH-responsive helical block copolymers, which are useful in creating smart drug delivery systems and other biomedical applications (Bauri et al., 2013).
8. Crystal-State Structures
Studies on the crystal-state structures of compounds including Boc-L-isoleucine contribute to the understanding of molecular arrangements and intermolecular interactions, which is vital in crystallography and drug design (Thirumuruhan et al., 2004).
9. Multiamino Vinyl Poly(Amino Acid)s
Boc-L-isoleucine hemihydrate is involved in the synthesis of multiamino vinyl poly(amino acid)s, which have promising bioapplications due to their biocompatibility and ability to bind DNA, indicating potential use in gene therapy and molecular biology (Sun & Gao, 2010).
10. Amino Acid Coupling Efficiencies
The compound plays a role in understanding the coupling efficiencies of amino acids in peptide synthesis, which is fundamental in the development of synthetic peptides for therapeutic and research purposes (Young et al., 1990).
Safety and Hazards
Boc-L-isoleucine hemihydrate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Boc-L-isoleucine hemihydrate
, also known as BOC-ILE-OH 1/2H2O , is a derivative of the amino acid isoleucine . It is primarily used in the field of biochemistry for peptide synthesis . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of Boc-L-isoleucine hemihydrate is the peptide chain in the process of peptide synthesis . It is used as a building block to introduce isoleucine amino-acid residues .
Mode of Action
Boc-L-isoleucine hemihydrate interacts with the peptide chain during the synthesis process. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino acid, preventing unwanted side reactions .
Biochemical Pathways
Boc-L-isoleucine hemihydrate is involved in the biochemical pathway of peptide synthesis. It contributes to the formation of peptide bonds, which are crucial for the creation of proteins .
Result of Action
The result of Boc-L-isoleucine hemihydrate’s action is the successful incorporation of the isoleucine amino acid residue into the growing peptide chain . This contributes to the diversity and functionality of the synthesized peptide.
Action Environment
The action of Boc-L-isoleucine hemihydrate is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . It is typically stored in a dry environment at a temperature between 2-30°C .
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJSARLXBZKTA-AQHOMMPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



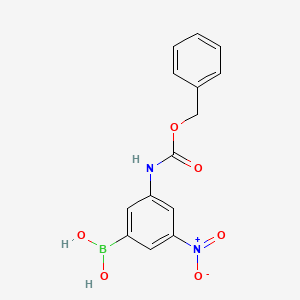
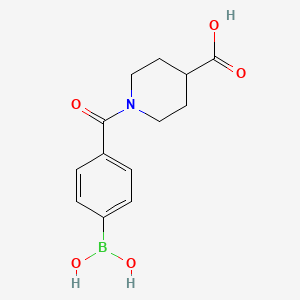


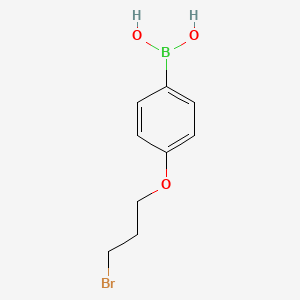
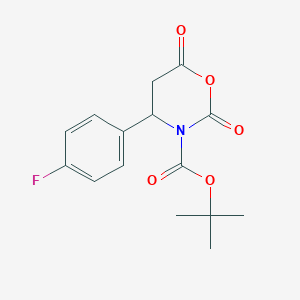
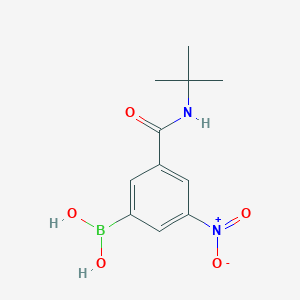
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)


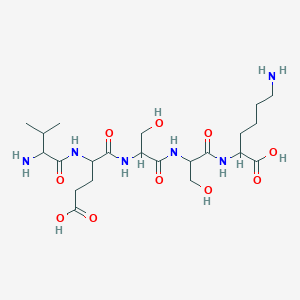

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
